ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- is a complex organic compound with a unique structure that includes ethylamine, butylthio, and tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(p-Tolyl)ethylamine with butylthiol and other reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 2-(p-Tolyl)ethylamine
- 4-Methylphenethylamine
- 4-Chlorophenyl)ethylamine
Uniqueness
ETHYLAMINE, 2-((p-(BUTYLTHIO)-alpha-(p-TOLYL)BENZYL)THIO)-N,N-DIMETHYL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
7799-35-1 |
---|---|
Molekularformel |
C22H31NS2 |
Molekulargewicht |
373.6 g/mol |
IUPAC-Name |
2-[(4-butylsulfanylphenyl)-(4-methylphenyl)methyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H31NS2/c1-5-6-16-24-21-13-11-20(12-14-21)22(25-17-15-23(3)4)19-9-7-18(2)8-10-19/h7-14,22H,5-6,15-17H2,1-4H3 |
InChI-Schlüssel |
CEIPSXIKBHCSKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)SCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.